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Introduction
AZD1897 is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of

serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. The

development of resistance to targeted kinase inhibitors is a significant challenge in cancer

therapy. This guide provides a comparative analysis of the cross-resistance profile of

AZD1897, and its close analog AZD1208, with other kinase inhibitors, supported by preclinical

data. Understanding this profile is crucial for designing effective combination therapies and

overcoming acquired resistance in various cancer types.

Data Presentation: Synergistic Effects and Activity
in Resistant Models
The following tables summarize the synergistic interactions and activity of the pan-PIM kinase

inhibitor AZD1208 (as a proxy for AZD1897) in cancer models with resistance to other kinase

inhibitors.

Table 1: Synergistic Interactions of AZD1208 with Other Kinase Inhibitors
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Combination
Agent

Cancer Type Model Effect Reference

Osimertinib

(EGFR inhibitor)

Non-Small Cell

Lung Cancer

(NSCLC)

EGFR-mutation

positive cell lines

(H1975, PC9)

Moderate

synergistic

effects in cell

viability assays.

The combination

decreased

osimertinib-

induced STAT3

phosphorylation.

[1]

Ceritinib (ALK

inhibitor)
Neuroblastoma

Patient-derived

xenografts of

high-risk

neuroblastoma

with ALK

mutations

Significantly

enhanced anti-

tumor efficacy

compared to

single agents.

[2][3]

Ponatinib,

Dasatinib (BCR-

ABL inhibitors)

Philadelphia

Chromosome-

Positive Acute

Lymphoblastic

Leukemia (Ph+

ALL)

Ph+ ALL cell

lines

Enhanced

suppression of

leukemic cell

proliferation and

induction of

apoptosis,

including in

imatinib-resistant

cells.

FLT3 Inhibitors

(e.g., Quizartinib)

Acute Myeloid

Leukemia (AML)

FLT3-ITD AML

cell lines

Suppressed

proliferation of

FLT3-ITD cell

lines, including

those resistant to

FLT3 inhibitors.

Akt Inhibitors Gastric Cancer Gastric cancer

cell lines

Highly

synergistic effect

[4]
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in gastric cancer

cell lines.

MEK Inhibitors
KRAS-mutant

Cancers

Preclinical

models

Potential for

synergy, as PIM

kinases are

implicated in

resistance to

MEK inhibition.

BRAF Inhibitors
BRAF-mutant

Melanoma

Preclinical

models

PIM kinase

pathways are

implicated in

resistance to

BRAF inhibitors,

suggesting a

rationale for

combination.

[5][6]

Table 2: Activity of AZD1208 in Kinase Inhibitor-Resistant Cell Lines
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Cell Line Cancer Type Resistance To
AZD1208 IC50
/ Effect

Reference

H1975 NSCLC

EGFR inhibitors

(contains T790M

mutation)

Moderately

synergistic with

osimertinib.

[1]

ALK-positive

Neuroblastoma

cell lines

Neuroblastoma

ALK inhibitors

(e.g., brigatinib,

ceritinib)

PIM1

overexpression

decreases

sensitivity to ALK

inhibitors;

AZD1208

enhances

efficacy of ALK

inhibitors.

[2][3]

Imatinib-resistant

Ph+ leukemia

cells

CML / Ph+ ALL
Imatinib (BCR-

ABL inhibitor)

Suppression of

leukemic cell

proliferation and

induction of

apoptosis.

FLT3 inhibitor-

resistant AML

cells

AML FLT3 inhibitors

AZD1208 in

combination with

FLT3 inhibitors

suppressed

proliferation.

Experimental Protocols
Cell Viability Assay for Cross-Resistance Profiling
(MTT/CellTiter-Glo®)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) and assessing the cross-resistance profile of AZD1897.

1. Cell Culture and Seeding:
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Culture cancer cell lines (both parental sensitive and derived resistant lines) in appropriate

media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

Harvest cells during the exponential growth phase using trypsinization.

Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of media.

Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Treatment:

Prepare a 10 mM stock solution of AZD1897 and other kinase inhibitors in dimethyl sulfoxide

(DMSO).

Perform serial dilutions of the stock solutions in culture medium to achieve the desired final

concentrations. The final DMSO concentration should not exceed 0.1% (v/v).

Remove the overnight culture medium from the 96-well plates and add 100 µL of medium

containing the various concentrations of the inhibitors. Include a vehicle control (DMSO

only).

3. Incubation:

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

4. Viability Assessment:

For MTT Assay:

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

For CellTiter-Glo® Luminescent Cell Viability Assay:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a microplate reader.

5. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percentage of viability against the logarithmic concentration of the inhibitor.

Determine the IC50 values using non-linear regression analysis (e.g., sigmoidal dose-

response curve) with software such as GraphPad Prism.

The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line

to the IC50 of the parental sensitive cell line.

Mandatory Visualization
Signaling Pathways in Kinase Inhibitor Resistance
The following diagrams illustrate key signaling pathways involved in resistance to targeted

therapies where PIM kinases play a significant role.
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Caption: EGFR inhibitor resistance pathway involving PIM kinase and STAT3 activation.
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Caption: PIM1-mediated bypass signaling leading to ALK inhibitor resistance.

Experimental Workflow
The diagram below outlines the workflow for assessing the cross-resistance profile of

AZD1897.
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Caption: Experimental workflow for determining the cross-resistance profile of AZD1897.

Conclusion
The available preclinical data strongly suggests that the PIM kinase inhibitor AZD1897 (and its

analog AZD1208) has a favorable cross-resistance profile. Instead of conferring broad

resistance, PIM inhibition appears to be a promising strategy to overcome acquired resistance

to several classes of kinase inhibitors, including those targeting EGFR and ALK. The

synergistic effects observed in combination studies highlight the potential of AZD1897 as part

of rational combination therapies to enhance efficacy and delay or overcome resistance in

various cancer settings. Further comprehensive studies profiling AZD1897 against a broader

panel of kinase inhibitor-resistant models are warranted to fully elucidate its cross-resistance

landscape and guide its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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